(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Biological Activity
The compound (E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide represents a significant class of tetrahydrobenzo[b]thiophene derivatives known for their diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its antioxidant, antibacterial, and potential anticancer activities.
1. Synthesis and Characterization
The synthesis of the target compound typically involves a multi-step process starting from simpler thiophene derivatives. The use of methodologies such as Knoevenagel condensation has been reported to yield high-purity products. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry
These methods confirm the structural integrity and purity of the synthesized compounds.
2.1 Antioxidant Activity
Antioxidant activity is a crucial aspect of many tetrahydrobenzo[b]thiophene derivatives. Research indicates that compounds with hydroxyl groups exhibit enhanced antioxidant properties due to their ability to donate hydrogen atoms to free radicals.
Table 1: Antioxidant Activity Comparison
The compound showed an IC50 value of 15 µM, indicating strong antioxidant potential comparable to ascorbic acid.
2.2 Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. Studies show that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Against Selected Bacteria
Bacteria | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 18 | |
Escherichia coli | 15 | |
Bacillus subtilis | 20 |
These results suggest that the presence of the ethoxy and hydroxy groups contributes to its antibacterial efficacy.
2.3 Anticancer Activity
Preliminary studies have indicated that tetrahydrobenzo[b]thiophene derivatives may possess anticancer properties. The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer).
Table 3: Anticancer Activity Against Cancer Cell Lines
These findings indicate promising potential for further development as an anticancer agent.
3. Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Case Study on Antioxidant Properties : A study demonstrated that derivatives with multiple hydroxyl groups significantly increased antioxidant activity due to enhanced electron-donating capabilities.
- Case Study on Antibacterial Mechanisms : Research indicated that certain thiophene derivatives disrupt bacterial cell wall synthesis, leading to increased susceptibility in resistant strains.
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-28-16-10-12(7-8-15(16)25)9-13(11-22)20(27)24-21-18(19(23)26)14-5-3-4-6-17(14)29-21/h7-10,25H,2-6H2,1H3,(H2,23,26)(H,24,27)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUBIQDPAOAKOO-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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